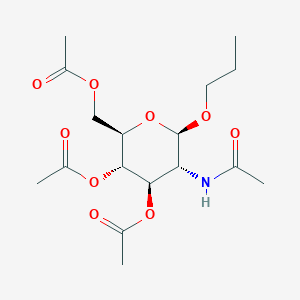
3-(1,1-Difluoroethyl)benzonitrile
Descripción general
Descripción
3-(1,1-Difluoroethyl)benzonitrile is an organic compound with the molecular formula C9H7F2N It is characterized by the presence of a benzonitrile group substituted with a difluoroethyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoroethyl)benzonitrile typically involves the reaction of 3-acetylbenzonitrile with difluoromethylating agents. One common method includes the use of deoxo-fluor as a difluoromethylating reagent. The reaction is carried out by stirring 3-acetylbenzonitrile with deoxo-fluor at elevated temperatures, usually around 85°C, overnight. The reaction mixture is then basified with saturated sodium bicarbonate and extracted with dichloromethane. The organic phases are combined, washed with brine, dried over sodium sulfate, filtered, and evaporated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of safer and more efficient difluoromethylating agents is also explored to minimize environmental impact and improve process sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-Difluoroethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.
Aplicaciones Científicas De Investigación
3-(1,1-Difluoroethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1,1-Difluoroethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,1-Difluoroethyl)benzene
- 3-(1,1-Difluoroethyl)phenol
- 3-(1,1-Difluoroethyl)aniline
Uniqueness
3-(1,1-Difluoroethyl)benzonitrile is unique due to the presence of both the difluoroethyl and benzonitrile groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The difluoroethyl group also enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-(1,1-difluoroethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVHWXDEFWFFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300344 | |
| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55805-06-6 | |
| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)
![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)



